molecular formula C12H10N4O3 B11669133 N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B11669133
M. Wt: 258.23 g/mol
InChI Key: IPNIAMPORNCFLJ-UUASQNMZSA-N
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Description

N'-[(Z)-(2,4-Dihydroxyphenyl)methylidene]pyrazine-2-carbohydrazide is a hydrazone derivative featuring a pyrazine-2-carbohydrazide backbone conjugated with a 2,4-dihydroxyphenyl group via a methylidene linkage in the Z-configuration. This compound belongs to a class of hydrazones known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Properties

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C12H10N4O3/c17-9-2-1-8(11(18)5-9)6-15-16-12(19)10-7-13-3-4-14-10/h1-7,17-18H,(H,16,19)/b15-6-

InChI Key

IPNIAMPORNCFLJ-UUASQNMZSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=N\NC(=O)C2=NC=CN=C2

Canonical SMILES

C1=CC(=C(C=C1O)O)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the reaction of 2,4-dihydroxybenzaldehyde with pyrazine-2-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the Schiff base hydrazone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine-2-Carbohydrazide Derivatives

5-Chloro-N'-[(4-Hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide (3c)
  • Structure : Differs by a 4-hydroxyphenyl substituent instead of 2,4-dihydroxyphenyl and a 5-chloro modification on the pyrazine ring.
  • Activity: Exhibited potent cytotoxicity against A549 lung cancer cells (IC₅₀ lower than cisplatin) and selectivity over normal fibroblasts, attributed to the 4-hydroxyphenyl group’s polarity and pyrazine’s electron-deficient nature .
N'-[(3-Methylthiophen-2-yl)methylidene]pyrazine-2-carbohydrazide
  • Structure : Replaces the dihydroxyphenyl group with a 3-methylthiophene ring.
N'-(4-Methoxybenzylidene)-2-pyrazinecarbohydrazide
  • Structure : Features a 4-methoxybenzylidene group instead of 2,4-dihydroxyphenyl.
  • Activity : The methoxy group’s electron-donating effect reduces metal chelation capacity but may improve metabolic stability compared to hydroxylated analogs .

Dihydroxyphenyl-Containing Hydrazones

N'-[(2,4-Dihydroxyphenyl)methylidene]-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-1(4H)-yl)acetohydrazide
  • Structure : Incorporates a benzothiazine-dioxide substituent alongside the dihydroxyphenyl group.
  • Activity : Demonstrated significant anti-arthritic activity in vivo, linked to inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) .
2-[(2,4-Dihydroxyphenyl)methylidene]-N-(prop-2-en-1-yl)hydrazine-1-carbothioamide Copper(II) Complexes
  • Structure : Thiosemicarbazone ligand with a dihydroxyphenyl group complexed with copper(II) and N-heteroaromatic bases.
  • Activity: Mixed-ligand copper(II) complexes showed enhanced antimicrobial activity against E. coli and C. albicans compared to non-metallated analogs, highlighting the role of metal coordination in biological efficacy .

Heterocyclic Variations

N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]quinoline-3-carbohydrazide
  • Structure: Replaces pyrazine with a quinoline ring.
N'-[(4-Pyridinylmethylene)propanohydrazide Derivatives
  • Structure : Pyridine-based hydrazones.
  • Activity : Pyridine’s basic nitrogen enhances solubility but may reduce target specificity compared to pyrazine derivatives .

Stereochemical and Configurational Effects

  • Z vs. E Isomerism : The Z-configuration in the target compound may enforce a specific spatial arrangement of the dihydroxyphenyl and pyrazine groups, optimizing interactions with biological targets. In contrast, E-isomers (e.g., N'-[(E)-(2-hydroxy-1-naphthyl)methylene]acetohydrazide) exhibit altered binding kinetics due to steric hindrance .

Data Tables

Table 1: Structural and Activity Comparison of Selected Analogs

Compound Name Key Structural Features Biological Activity Reference
N'-[(Z)-(2,4-Dihydroxyphenyl)methylidene]pyrazine-2-carbohydrazide Z-configuration, 2,4-dihydroxyphenyl, pyrazine Antioxidant, potential anticancer
5-Chloro-N'-[(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide (3c) 4-hydroxyphenyl, 5-chloro-pyrazine Cytotoxic (A549 cells, IC₅₀ < cisplatin)
Copper(II) complex with 2-[(2,4-dihydroxyphenyl)methylidene]thiosemicarbazone Cu(II), 3,4-Lutidine Antimicrobial (E. coli, C. albicans)
N'-(4-Methoxybenzylidene)-2-pyrazinecarbohydrazide 4-methoxybenzylidene Improved metabolic stability

Table 2: Influence of Substituents on Bioactivity

Substituent Type Example Compound Observed Effect on Activity
2,4-Dihydroxyphenyl Target compound Enhanced antioxidant/anti-inflammatory
4-Hydroxyphenyl Compound 3c () Increased cancer cell selectivity
Thiophene N'-(3-methylthiophen-2-yl) analog Higher lipophilicity
Methoxy N'-(4-methoxybenzylidene) analog Reduced metal chelation, improved stability

Biological Activity

N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]pyrazine-2-carbohydrazide is a compound of interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Synthesis and Structural Characteristics

The compound is synthesized through the condensation of pyrazine-2-carbohydrazide with 2,4-dihydroxybenzaldehyde. The reaction typically involves the following steps:

  • Preparation of Pyrazine-2-Carbohydrazide : This is achieved by hydrazinolysis of pyrazinamide followed by reaction with hydrazine hydrate.
  • Condensation Reaction : The resulting hydrazide is then reacted with 2,4-dihydroxybenzaldehyde under acidic or basic conditions to yield the target compound.

The structure can be confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus3.91
Escherichia coli15.62
Pseudomonas aeruginosa31.25

These findings indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with serious infections.

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against various human cancer cell lines, including HepG2 (liver cancer) and LN-229 (brain cancer). The results are presented in Table 2.

Cell Line IC50 (µM) Selectivity
HepG25.0Moderate
LN-2290.77High
H156310.5Low

The IC50 values suggest that this compound is particularly potent against LN-229 cells, indicating its potential as a therapeutic agent for brain tumors.

The mechanism underlying the biological activity of this compound appears to involve the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis. Further studies are required to elucidate the specific pathways affected.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent investigation focused on the antimicrobial efficacy of various hydrazone derivatives, including this compound. The study highlighted its superior activity compared to other derivatives against MRSA strains .
  • Anticancer Study : A comprehensive study assessed the cytotoxic effects of this compound on multiple cancer cell lines using MTT assays. The results indicated selective toxicity towards cancer cells while sparing normal cells .

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